molecular formula C10H11N5O2 B1194393 2',3'-Dideoxy-2',3'-didehydroadenosine CAS No. 7057-48-9

2',3'-Dideoxy-2',3'-didehydroadenosine

Cat. No. B1194393
CAS RN: 7057-48-9
M. Wt: 233.23 g/mol
InChI Key: JFUOUIPRAAGUGF-NKWVEPMBSA-N
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Description

“2’,3’-Dideoxy-2’,3’-didehydroadenosine” is a chemical compound with the molecular formula C10H11N5O2 . It has an average mass of 233.227 Da and a monoisotopic mass of 233.091278 Da . It is also known as [(2S,5R)-5-(6-Amino-9H-purin-9-yl)-2,5-dihydro-2-furanyl]methanol .


Synthesis Analysis

The synthesis of 2’,3’-Dideoxy-2’,3’-didehydroadenosine and similar compounds involves the use of dideoxynucleotides, which are chain-elongating inhibitors of DNA polymerase . These molecules are used in the Sanger method for DNA sequencing . The incorporation of dideoxynucleotides in the reaction valves are used to terminate the synthesis of a growing DNA strand, resulting in partially replicated DNA fragments .


Molecular Structure Analysis

The molecular structure of 2’,3’-Dideoxy-2’,3’-didehydroadenosine is characterized by the lack of hydroxyl groups at both the 2’ and 3’ positions on the ribose . This structure is what allows it to act as a chain-elongating inhibitor of DNA polymerase .


Chemical Reactions Analysis

In the context of DNA sequencing, the absence of the 3’ OH group in 2’,3’-Dideoxy-2’,3’-didehydroadenosine interrupts the condensation reaction between the 5’ phosphate of the incoming nucleotide with the 3’ hydroxyl group of the previous nucleotide on the growing strand . This inhibits the nucleophilic attack from happening, disabling the DNA polymerase’s ability to continue with its function .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’,3’-Dideoxy-2’,3’-didehydroadenosine include a density of 1.7±0.1 g/cm3, a boiling point of 553.9±60.0 °C at 760 mmHg, and a flash point of 288.8±32.9 °C . It has a molar refractivity of 58.3±0.5 cm3, and a molar volume of 133.6±7.0 cm3 .

Scientific Research Applications

    Synthesis of Anti-HIV Drugs

    • Field : Organic Chemistry and Pharmacology
    • Application Summary : 2’,3’-Dideoxy-2’,3’-didehydroadenosine is used in the synthesis of anti-HIV drugs such as stavudine (d4T), zalcitabine (ddC), and didanosine (ddI) .
    • Methods : The process involves radical deoxygenation of xanthate using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile was the alkylating agent of choice to prepare the ribonucleoside 2’,3’-bisxanthates .
    • Results : An improved protocol for the transformation of ribonucleosides into 2’,3’-dideoxynucleoside and 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives was established .

    Synthesis of Nucleoside Derivatives

    • Field : Organic Chemistry
    • Application Summary : 2’,3’-Dideoxy-2’,3’-didehydroadenosine is used in the synthesis of nucleoside derivatives of uracil, thymine, cytosine, adenine, and hypoxanthine .
    • Methods : The synthesis involves deoxygenation of the corresponding 2’,3’-O-bisxanthate ribonucleosides .
    • Results : A green and economical synthesis of 2’,3’-dideoxynucleoside and 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives was reported .

    DNA Sequencing

    • Field : Molecular Biology
    • Application Summary : Dideoxynucleotides, including 2’,3’-Dideoxy-2’,3’-didehydroadenosine, are used in the Sanger method for DNA sequencing .
    • Methods : The Sanger method involves the incorporation of dideoxynucleotides into a growing DNA strand to terminate its synthesis. This results in partially replicated DNA fragments of varying lengths, which can then be separated and analyzed to determine the DNA sequence .
    • Results : The use of dideoxynucleotides in DNA sequencing has been fundamental to the field of genomics and has led to numerous scientific breakthroughs .

    Synthesis of Fluorinated Nucleosides

    • Field : Organic Chemistry
    • Application Summary : 2’,3’-Dideoxy-2’,3’-didehydroadenosine can be used in the synthesis of 2’,3’-dideoxy-2’,3’-difluoro nucleosides .
    • Methods : The synthesis involves the introduction of a fluorine atom into the sugar moiety of the nucleoside, which can be challenging due to the poor nucleophilicity yet considerable basicity of fluoride .
    • Results : The synthesis of fluorinated nucleosides is an area of active research due to their potential applications in medicinal chemistry .

    Anti-Tubercular Agents

    • Field : Medicinal Chemistry
    • Application Summary : 2,3-Dideoxy hex-2-enopyranosid-4-uloses, which can be derived from 2’,3’-Dideoxy-2’,3’-didehydroadenosine, have been identified as promising new anti-tubercular agents .
    • Methods : The synthesis involves a variety of transformations on 2,3-dideoxy-hex-2-eno-pyranosides .
    • Results : The anti-tubercular activity of these derivatives was found to be significant, leading to further research in this area .

    Enhanced Anti-HIV Activity

    • Field : Medicinal Chemistry
    • Application Summary : Functionalization of 2’,3’-Dideoxyadenosine with the 5’-cyclosaligenyl fragment led to an increase of the anti-HIV activity of its derivative by a factor of 100 .
    • Methods : The process involves the introduction of a cyclosaligenyl fragment into the 5’ position of 2’,3’-Dideoxyadenosine .
    • Results : The anti-HIV activity of the resulting derivative exceeded the activity of the starting 2’,3’-Dideoxy-2’,3’-didehydroadenosine 400-fold .

properties

IUPAC Name

[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h1-2,4-7,16H,3H2,(H2,11,12,13)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUOUIPRAAGUGF-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(OC1CO)N2C=NC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875924
Record name ADENOSINE, 2',3'-DIDEHYDRO-2',3'-DIDEOXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dideoxy-2',3'-didehydroadenosine

CAS RN

7057-48-9
Record name 2′,3′-Didehydro-2′,3′-dideoxyadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7057-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'3'-Didehydro-2'3'-dideoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007057489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ADENOSINE, 2',3'-DIDEHYDRO-2',3'-DIDEOXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-DIDEOXY-2',3'-DIDEHYDROADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK35877HI5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-Dideoxy-2',3'-didehydroadenosine
Reactant of Route 2
2',3'-Dideoxy-2',3'-didehydroadenosine
Reactant of Route 3
2',3'-Dideoxy-2',3'-didehydroadenosine
Reactant of Route 4
2',3'-Dideoxy-2',3'-didehydroadenosine
Reactant of Route 5
2',3'-Dideoxy-2',3'-didehydroadenosine
Reactant of Route 6
2',3'-Dideoxy-2',3'-didehydroadenosine

Citations

For This Compound
129
Citations
C Meier, T Knispel, E De Clercq… - Journal of medicinal …, 1999 - ACS Publications
The synthesis, hydrolysis, and antiviral evaluation of novel, lipophilic cycloSal-ddAMP (9a−d) and cycloSal-d4AMP (10a−d) derivatives of the antiviral purine dideoxynucleoside …
Number of citations: 119 pubs.acs.org
WLB Hutcheon, MNG James - Acta Crystallographica Section B …, 1974 - scripts.iucr.org
(DDA), has the molecular formula CIoNsO2HI~ and crystallizes in the orthorhombic space group P212~ 2~ with four molecules in the unit cell of dimensions: a--10.035 (2), b= 13.863 (3) …
Number of citations: 19 scripts.iucr.org
JR McCarthy Jr, MJ Robins, LB Townsend… - Journal of the …, 1966 - ACS Publications
3'-0-Tosyl-2'-deoxyadenosine (I) has been treated with sodium methoxide in dimethylformamide to provide the first reported synthesis of 2', 3'-dideoxy-2', 3'-didehydroadenosine (II). …
Number of citations: 75 pubs.acs.org
F Jeannot, G Gosselin, D Standring, M Bryant… - Bioorganic & medicinal …, 2002 - Elsevier
3′-Deoxy-3′-C-CF 3 , 2′,3′-dideoxy-3′-C-CF 3 and 2′,3′-unsaturated-3′-C-CF 3 nucleoside derivatives of adenosine and cytidine have been synthesized. All these …
Number of citations: 23 www.sciencedirect.com
S Aquaro, O Wedgwood, C Yarnold… - Antimicrobial agents …, 2000 - Am Soc Microbiol
The anti-human immunodeficiency virus (HIV) activity of aryloxyphosphoramidate protides of a number of anti-HIV nucleoside analogues was assessed in resting primary monocyte-…
Number of citations: 27 journals.asm.org
AY Skoblov, AN Semenyuk, AM Murabuldaev… - Russian Journal of …, 2007 - Springer
Isosteric triphosphonate derivatives of 2′,3′-dideoxy-2′,3′-didehydroadenosine and 3′-deoxy-2′,3′-didehydrothymidine and their β,γ-substituted analogues were synthesized. …
Number of citations: 1 link.springer.com
L Tai-Shun, RF Schinazi, WH Prusoff - Biochemical pharmacology, 1987 - Elsevier
3'-Deoxythymidin-2'-ene (3'-deoxy-2'u3'-didehydrot~! dine) 4. A solution of the cyclic ether (3, 8.64 g, 38.4 mmol) in 240 ml of dried DMSO containing 8.70 g (76.4 mmol) of potassium t-…
Number of citations: 402 www.sciencedirect.com
C Ducho, J Balzarini, L Naesens… - Antiviral Chemistry …, 2002 - journals.sagepub.com
The synthesis of phenyl-substituted and benzo-annulated cycloSal phosphate triesters of the nucleoside analogue 2′,3′-dideoxy-2′,3′-didehydrothymidine (d4T, Zerit™) as …
Number of citations: 22 journals.sagepub.com
C Meier, U Muus, J Renze, L Naesens… - Antiviral Chemistry …, 2002 - journals.sagepub.com
A comparative study of three cycloSal-d4TMP 1, 2 and 3 and a variety of bis(benzyl) phosphate triester 4–8 of the antivirally active nucleoside analogue 2′,3′-dideoxy-2′,3′-…
Number of citations: 20 journals.sagepub.com
T Lioux, G Gosselin, C Mathé - European Journal of Organic …, 2003 - Wiley Online Library
The β‐D‐ribofuranoside derivative of 2‐azidoadenine and its 2′‐deoxy‐, 2′,3′‐dideoxy‐ and 2′,3′‐dideoxy‐2′,3′‐didehydro counterparts have been synthesized. All these …

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